

3-Acetyl-2,6-dimethoxypyridine chemical properties

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Compound of Interest

Compound Name: 3-Acetyl-2,6-dimethoxypyridine

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An In-depth Technical Guide to **3-Acetyl-2,6-dimethoxypyridine**

Abstract

This technical guide provides a comprehensive overview of **3-Acetyl-2,6-dimethoxypyridine**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We delve into its core chemical and physical properties, spectroscopic profile, plausible synthetic pathways, and key reactivity patterns. This document serves as a foundational resource for scientists and drug development professionals exploring its potential as a versatile building block in the creation of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of biologically active compounds. Its derivatives exhibit a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.

3-Acetyl-2,6-dimethoxypyridine emerges as a particularly valuable intermediate. It combines three key functional groups on a single scaffold:

- An electrophilic and enolizable acetyl group, which is a handle for numerous carbon-carbon bond-forming reactions.
- Two electron-donating methoxy groups at the 2- and 6-positions, which activate the pyridine ring towards certain transformations and influence its regioselectivity.^[2]
- A basic pyridine nitrogen, which can be protonated or coordinated to metals, modulating the molecule's reactivity and solubility.

This guide synthesizes the available technical data to provide a holistic understanding of this compound's chemical behavior and potential applications.

Chemical Identity and Physicochemical Properties

A clear definition of a compound's identity and physical characteristics is fundamental for its use in a laboratory setting. The key identifiers and computed properties for **3-Acetyl-2,6-dimethoxypyridine** are summarized below.

Property	Value	Source(s)
IUPAC Name	1-(2,6-dimethoxy-3-pyridinyl)ethanone	[3]
Synonyms	1-(2,6-Dimethoxypyridin-3-yl)ethanone	[4]
CAS Number	870703-62-1	[3][4][5][6]
Molecular Formula	C ₉ H ₁₁ NO ₃	[3][5][6]
Molecular Weight	181.19 g/mol	[3][6]
Exact Mass	181.07389321 Da	[3]
SMILES	<chem>COC1=NC(OC)=C(C(C)=O)C=C1</chem>	[5]
Appearance	Data not widely published; likely a solid or oil	
Melting/Boiling Point	Data not widely published	
Solubility	Data not widely published	

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// Methoxy bonds
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// Acetyl bonds
C3 -- C3_C0 [style=solid];
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C3_C0 -- C3_Me [style=solid];

}
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Caption: 2D Structure of **3-Acetyl-2,6-dimethoxypyridine**.

Spectroscopic Profile: A Predictive Analysis

While dedicated, published spectra for this specific molecule are not readily available, its structure allows for a robust prediction of its key spectroscopic features based on well-established principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

- **Aromatic Protons (2H):** The two protons on the pyridine ring (at C4 and C5) will appear in the aromatic region (δ 6.0-8.0 ppm). They will likely appear as two doublets due to mutual coupling.
- **Methoxy Protons (6H):** The two equivalent methoxy groups (-OCH₃) at positions 2 and 6 will likely produce a sharp singlet around δ 3.8-4.2 ppm.
- **Acetyl Protons (3H):** The methyl protons of the acetyl group (-COCH₃) will appear as a singlet, typically in the δ 2.4-2.7 ppm range.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the asymmetric structure. Key predicted shifts include:

- **Carbonyl Carbon:** The ketone carbon (-C=O) will be the most downfield signal, expected around δ 195-205 ppm.
- **Aromatic Carbons:** The carbons of the pyridine ring will resonate in the δ 110-165 ppm range. The carbons bearing the methoxy groups (C2, C6) will be significantly upfield shifted due to the oxygen's shielding effect.
- **Methoxy Carbons:** The methyl carbons of the methoxy groups are expected around δ 50-60 ppm.
- **Acetyl Methyl Carbon:** The acetyl methyl carbon should appear around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic absorption bands:

- C=O Stretch: A strong, sharp peak between 1680-1700 cm^{-1} corresponding to the ketone carbonyl group.
- C-O Stretch: Strong bands in the 1250-1000 cm^{-1} region associated with the C-O bonds of the methoxy groups.
- Aromatic C=C/C=N Stretches: Multiple peaks in the 1600-1450 cm^{-1} region, characteristic of the pyridine ring.
- C-H Stretches: Aliphatic C-H stretching from the methyl groups just below 3000 cm^{-1} , and aromatic C-H stretching just above 3000 cm^{-1} .

Synthesis and Manufacturing Insights

A direct, published synthesis for **3-Acetyl-2,6-dimethoxypyridine** is not prominent in the literature. However, a highly plausible and scalable route can be designed based on the principles of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.

Proposed Protocol: Friedel-Crafts Acylation

- Reactant Preparation: The starting material, 2,6-dimethoxypyridine, is a commercially available and versatile chemical intermediate.^[2] It is dissolved in an inert solvent such as dichloromethane or dichloroethane.
- Acylating Agent: An acylating agent, typically acetyl chloride or acetic anhydride, is used as the source of the acetyl group.
- Lewis Acid Catalyst: A Lewis acid catalyst, such as aluminum chloride (AlCl_3) or iron(III) chloride (FeCl_3), is required to activate the acylating agent and facilitate the electrophilic attack on the electron-rich pyridine ring. The methoxy groups at the 2- and 6-positions strongly activate the ring, directing the substitution primarily to the 3- and 5-positions.
- Reaction Execution: The Lewis acid is added to the solution of 2,6-dimethoxypyridine, followed by the slow addition of the acylating agent at a controlled temperature (typically 0 $^{\circ}\text{C}$ to room temperature) to manage the exothermic reaction.

- **Workup and Purification:** The reaction is quenched by carefully adding water or a dilute acid. The organic layer is then separated, washed, dried, and concentrated. The final product is purified using standard techniques like column chromatography or recrystallization.

Caption: Plausible synthesis via Friedel-Crafts acylation.

Chemical Reactivity and Mechanistic Considerations

The utility of **3-Acetyl-2,6-dimethoxypyridine** as a synthetic intermediate stems from the distinct reactivity of its functional groups.

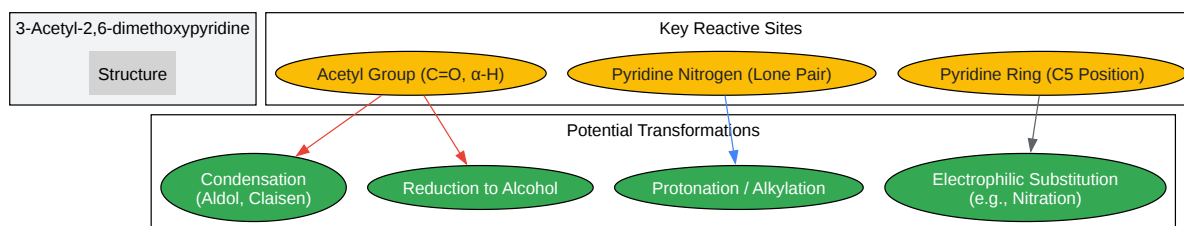
Reactions at the Acetyl Group

- **Enolization and Condensation:** The α -protons on the acetyl methyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile, enabling reactions like aldol and Claisen-Schmidt condensations to form α,β -unsaturated ketones.^[1]^[7] This is a primary pathway for extending the carbon skeleton.
- **Reduction:** The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4), providing access to chiral building blocks.
- **Oxidation:** Reactions like the haloform reaction can convert the acetyl group into a carboxylic acid, offering another avenue for functional group transformation.

Reactions Involving the Pyridine Ring

- **N-Protonation/Alkylation:** The lone pair on the pyridine nitrogen is basic and can be readily protonated in an acidic medium.^[7] This protonation increases the electrophilicity of the pyridine ring. The nitrogen can also be alkylated to form pyridinium salts.
- **Electrophilic Aromatic Substitution (EAS):** The two methoxy groups are strongly activating and ortho-, para-directing. Since the ortho-positions (2, 6) are blocked, they direct incoming electrophiles to the 3- and 5-positions. As the 3-position is already substituted, further EAS reactions (e.g., nitration, halogenation) would likely occur at the 5-position.

- **Cross-Coupling Reactions:** The pyridine ring can be functionalized via cross-coupling reactions. While this often requires a pre-installed halide, the inherent electronic nature of the ring makes it a candidate for C-H activation or for conversion into a suitable coupling partner (e.g., boronic ester). Precursors like 2,6-dimethoxypyridine are foundational for Suzuki-Miyaura couplings.[2]



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Caption: Key reactive sites and potential transformations.

Applications in Research and Drug Development

While specific biological activities for **3-Acetyl-2,6-dimethoxypyridine** are not extensively documented, its structure positions it as a high-value scaffold for creating libraries of compounds for screening.

- **Medicinal Chemistry:** It serves as an excellent starting point for synthesizing analogs of known drugs or novel chemical entities. The acetyl group can be elaborated into more complex side chains, while the pyridine core is a well-established pharmacophore. It could be used to generate derivatives for screening as acetylcholinesterase inhibitors or other enzyme targets.[8]
- **Pharmaceutical Intermediates:** As a functionalized pyridine, it is a precursor for more complex Active Pharmaceutical Ingredients (APIs), particularly those developed for targeted therapies where a substituted heterocyclic core is required.[2]

- Materials Science: Pyridine derivatives can be incorporated into polymers and organic materials due to their electronic properties and ability to coordinate with metals.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Acetyl-2,6-dimethoxypyridine** is associated with the following hazards:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

3-Acetyl-2,6-dimethoxypyridine is a strategically important chemical building block with significant untapped potential. Its combination of an activatable acetyl group, an electron-rich pyridine core, and directing methoxy groups provides a rich platform for synthetic diversification. This guide has outlined its fundamental properties, predictable spectroscopic features, a logical synthetic approach, and its key areas of chemical reactivity. For researchers and drug development professionals, this compound represents a valuable tool for accessing novel chemical space and accelerating the discovery of next-generation therapeutics and materials.

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